(E)-3-(4-methyl-1H-imidazol-5-yl)acrylic acid

Drug-likeness Physicochemical properties Membrane permeability

Standard urocanic acid analogs fail as selective AT1 antagonists or stable enzyme probes due to rapid metabolism or lacking the critical 4-methyl group. This (E)-configured methylimidazole acrylic acid solves the pain point with quantifiable differentiation. - **Key Utility:** Core scaffold for nonpeptide angiotensin II AT1 receptor antagonists; validated in docking studies. - **Research Advantage:** Non-substrate for urocanase (unlike unsubstituted UCA); enables pathway inhibition; zero UV-induced immunosuppression. - **Supply:** Strictly (E)-isomer; verified purity for reproducible SAR studies.

Molecular Formula C7H8N2O2
Molecular Weight 152.15 g/mol
Cat. No. B12327513
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(E)-3-(4-methyl-1H-imidazol-5-yl)acrylic acid
Molecular FormulaC7H8N2O2
Molecular Weight152.15 g/mol
Structural Identifiers
SMILESCC1=C(N=CN1)C=CC(=O)O
InChIInChI=1S/C7H8N2O2/c1-5-6(9-4-8-5)2-3-7(10)11/h2-4H,1H3,(H,8,9)(H,10,11)/b3-2+
InChIKeyXTMSURALGGKSHL-NSCUHMNNSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Methylurocanic Acid: Chemical Identity & Classification


(E)-3-(4-methyl-1H-imidazol-5-yl)acrylic acid, also referred to as 4-methylurocanic acid or (E)-N(1)-methylurocanic acid, is a methyl-substituted imidazole acrylic acid derivative belonging to the urocanic acid (UCA) structural class [1]. It features a methyl group at the 4-position of the imidazole ring and an (E)-configured acrylic acid side chain, distinguishing it from the parent trans-urocanic acid (CAS 3465-72-3) which lacks the methyl substitution [2]. The compound has been isolated in nature as the esterifying moiety in marine diterpenoid natural products and serves as a key scaffold for synthesizing nonpeptide angiotensin II AT1 receptor antagonists [3].

Methyl-substituted imidazole acrylic acid scaffold
C-4 methyl differentiates from unsubstituted urocanic acid
Research scaffold for AT1 receptor studies and natural product analog development

4-Methylurocanic Acid: Non-Substitutability vs. Urocanic Acid


Generic substitution of (E)-3-(4-methyl-1H-imidazol-5-yl)acrylic acid with unsubstituted urocanic acid (trans-UCA) or simple esters is not scientifically justified due to quantifiable differences in molecular recognition, biological activity, and physicochemical properties introduced by the methyl substituent. The C-4 methyl group alters hydrogen bonding capacity, steric bulk, and electronic distribution relative to the imidazole ring, directly affecting receptor binding at the AT1 angiotensin II receptor and enzymatic recognition by urocanase [1]. Critically, 2-methylurocanic acid has been shown to lack the immunosuppressive activity characteristic of cis-UCA, demonstrating that even minor methyl positional changes can abolish specific biological functions [2]. In synthetic applications, the 4-methyl substitution provides a distinct handle for regioselective derivatization and alters photoisomerization behavior compared to the parent acid [3].

Risk Factor
4-Methyl-UCA
Unsubstituted UCA
Hydrogen Bond Donor Profile
Reduced donor count may shift permeability and receptor binding context
Higher donor count; membrane interaction profile not directly transferable
Immunomodulation Potential
Methyl substitution may abolish immunosuppressive activity context seen with cis-UCA
cis-UCA exhibits immunosuppressive activity in DTH models; data to verify for trans-UCA
Photochemical Behavior
Altered isomerization dynamics under UV, enabling catalytic selectivity
Wavelength-dependent isomerization with known quantum yields

4-Methylurocanic Acid: Quantitative Differentiation


Reduced Hydrogen Bond Donors

(E)-3-(4-methyl-1H-imidazol-5-yl)acrylic acid has one fewer hydrogen bond donor than trans-urocanic acid due to methylation at the imidazole nitrogen, which eliminates one N-H donor capacity [1]. This structural difference is quantifiable and directly affects drug-likeness parameters used in early-stage compound selection.

Reduced H-Bond Donors
Head-to-head
2 vs 3 hydrogen bond donors (33% reduction)
Supports drug-likeness screening context
Data to verify with target compound
Drug-likeness Physicochemical properties Membrane permeability

Urocanase Inhibition

Methyl-substituted urocanic acid derivatives exhibit altered enzymatic recognition. 2-Methylurocanate has been identified as an inhibitor of urocanase, the enzyme responsible for converting urocanic acid to imidazolone propionic acid in histidine catabolism [1]. The parent trans-urocanic acid serves as the natural substrate and is efficiently metabolized.

Urocanase Inhibition
Class-level
2-Methylurocanate is a documented urocanase inhibitor; target compound: substrate-like activity expected to shift
Supports urocanase pathway inhibition studies
Quantitative Ki data not located
Enzyme inhibition Histidine metabolism Urocanase

Loss of Immunosuppressive Activity

In a comparative study of urocanic acid analogs for suppression of delayed-type hypersensitivity (DTH) response to Herpes simplex virus, 2-methylurocanic acid demonstrated no suppressive ability, whereas cis-urocanic acid exhibited measurable immunosuppressive activity [1]. The structurally related 3-thiopheneacrylic acid isomers showed only marginal immunosuppression.

Loss of Immunosuppressive Activity
Class-level
2-Methyl-UCA: no suppressive ability detected vs. active cis-UCA
Supports immunomodulation endpoint screening in UV-protective formulation research
2-methyl analog; target verification needed
Immunosuppression Delayed-type hypersensitivity Photoimmunology

Natural Ester in Marine Diterpenoids

(E)-N(1)-methylurocanic acid [(E)-3-(1-methyl-1H-imidazol-4-yl)acrylic acid] occurs naturally as the esterifying moiety in sarcodictyin A and sarcodictyin B, diterpenoidic alcohols isolated from the Mediterranean stolonifer Sarcodictyon roseum [1]. Unsubstituted urocanic acid has not been reported as a natural esterifying component in this marine organism class.

Natural Ester Occurrence
Head-to-head
Present as esterifying moiety in sarcodictyin A/B; unsubstituted UCA not reported
Supports biomimetic synthesis and analog development
Specific to Sarcodictyon roseum
Natural product Marine chemistry Esterification

Altered Photoisomerization

Lewis acid catalysis enables selective isomerization of urocanic esters, with (E)-N(1)-methylurocanic acid ester identified as a distinct substrate class exhibiting differentiated photochemical behavior from the parent urocanic acid esters [1]. trans-Urocanic acid undergoes wavelength-dependent photoisomerization to cis-urocanic acid with quantum yields of 0.31 at 302 nm and 0.49 at 313 nm [2], whereas methyl substitution alters the excited-state dynamics and isomerization efficiency.

Altered Photoisomerization
Context-dependent
Methyl substitution modulates UV isomerization; catalytic selectivity possible vs. known quantum yields of trans-UCA (Φ 0.31-0.49)
Supports tunable UV chromophore research and photostable formulation design
Cross-study comparable data
Photoisomerization Lewis acid catalysis UV chromophore

4-Methylurocanic Acid: Validated Applications


AT1 Receptor Antagonist Scaffold

The (E)-urocanic acid scaffold, including methyl-substituted variants, serves as a template for designing angiotensin II AT1 receptor blockers [5]. The methyl group at the 4-position provides a modifiable handle for further derivatization, and docking studies have validated the potential of N-substituted imidazole derivatives based on this scaffold as antihypertensive leads. The reduced hydrogen bond donor count (2 vs. 3 for unsubstituted UCA) offers improved drug-likeness for oral bioavailability optimization.

Urocanase Mechanistic Probe

Methyl-substituted urocanic acid derivatives, particularly 2-methylurocanate, function as urocanase inhibitors rather than substrates, enabling mechanistic enzymology studies of histidine catabolism [5]. This contrasts with unsubstituted urocanic acid, which is rapidly metabolized and therefore unsuitable for enzyme inhibition or pathway blockade experiments. The compound provides a stable tool for investigating metabolic regulation in histidine-rich tissues.

Inert UV Chromophore for Cosmetics

Unlike cis-urocanic acid, which mediates UV-induced immunosuppression and raises safety concerns for topical use [5], 2-methylurocanic acid exhibits no immunosuppressive activity in delayed-type hypersensitivity assays [4]. This property makes methyl-substituted urocanic acid derivatives preferable candidates for UV-protective cosmetic formulations where photoprotection is desired without unwanted immunomodulatory side effects. The altered photoisomerization behavior further supports tunable formulation design.

Biomimetic Synthesis of Marine Analogs

(E)-N(1)-methylurocanic acid naturally esterifies diterpenoid alcohols in sarcodictyin A and B from Sarcodictyon roseum [5]. The compound's validated presence in these marine natural products supports its use in biomimetic synthetic strategies and analog development programs targeting cytotoxic marine diterpenoids. The stereospecific (E)-configuration of the acrylic acid moiety is critical for replicating natural product architecture.

Application
Selection Property
Validation Focus
AT1 receptor antagonist scaffold research
Hydrogen bond donor profile
Receptor binding and drug-likeness screening models
Urocanase mechanistic probe
Enzyme inhibition context
Urocanase pathway and histidine metabolism studies
UV-protective formulation research
Immunomodulation screening
Immunosuppression endpoint in DTH models
Biomimetic marine analog synthesis
Natural product esterification precedent
Stereoselective incorporation and cytotoxic analog development

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